molecular formula C25H33NO5 B11164954 4-butyl-7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one

4-butyl-7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one

Cat. No.: B11164954
M. Wt: 427.5 g/mol
InChI Key: FZDXWPBMMTUCCU-UHFFFAOYSA-N
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Description

4-butyl-7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one is a complex organic compound with a molecular formula of C25H33NO5 . This compound is notable for its unique structure, which includes a chromen-2-one core, a butyl side chain, and a hydroxyoctahydroisoquinoline moiety. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Chemical Reactions Analysis

4-butyl-7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines .

Scientific Research Applications

This compound has several potential applications in scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development .

In the pharmaceutical industry, compounds with similar structures have been investigated for their potential to treat various diseases, including cancer and neurological disorders. The presence of the hydroxyoctahydroisoquinoline moiety suggests that it may have activity in modulating neurotransmitter systems .

Mechanism of Action

The mechanism of action of 4-butyl-7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The chromen-2-one core and the hydroxyoctahydroisoquinoline moiety may play crucial roles in binding to these targets and modulating their activity .

Properties

Molecular Formula

C25H33NO5

Molecular Weight

427.5 g/mol

IUPAC Name

7-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethoxy]-4-butyl-8-methylchromen-2-one

InChI

InChI=1S/C25H33NO5/c1-3-4-7-18-14-23(28)31-24-17(2)21(10-9-20(18)24)30-16-22(27)26-13-12-25(29)11-6-5-8-19(25)15-26/h9-10,14,19,29H,3-8,11-13,15-16H2,1-2H3

InChI Key

FZDXWPBMMTUCCU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCC4(CCCCC4C3)O

Origin of Product

United States

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